2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine
CAS No.: 1211588-85-0
Cat. No.: VC2767509
Molecular Formula: C7H5ClF3NO
Molecular Weight: 211.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211588-85-0 |
---|---|
Molecular Formula | C7H5ClF3NO |
Molecular Weight | 211.57 g/mol |
IUPAC Name | 2-chloro-3-methoxy-4-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H5ClF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3 |
Standard InChI Key | CDEVFUDJYGVBDT-UHFFFAOYSA-N |
SMILES | COC1=C(C=CN=C1Cl)C(F)(F)F |
Canonical SMILES | COC1=C(C=CN=C1Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition
2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine is a substituted pyridine with a molecular formula of C7H5ClF3NO. The compound has a calculated molecular weight of approximately 211.57 g/mol, similar to related trifluoromethylpyridine derivatives . The structure features a pyridine ring with four key substituents: a chlorine atom at position 2, a methoxy group at position 3, and a trifluoromethyl group at position 4.
The compound's structural characteristics can be explained through its constituent functional groups:
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The pyridine ring serves as the core structure, contributing to the compound's basicity and providing a site for nucleophilic substitution reactions
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The chlorine atom at position 2 enhances electrophilicity and serves as a potential leaving group in nucleophilic aromatic substitution reactions
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The methoxy group at position 3 contributes electron density to the ring through resonance
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The trifluoromethyl group at position 4 serves as a strong electron-withdrawing group, influencing the electronic distribution within the molecule
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | Crystalline solid | Similar trifluoromethylpyridines |
Color | White to off-white | Common for similar compounds |
Solubility | Soluble in organic solvents; limited water solubility | Based on functional group contributions |
Melting Point | Approximately 40-60°C | Comparable trifluoromethylpyridines |
Boiling Point | >200°C | Estimated from similar structures |
Synthesis Methods
General Synthesis Strategies
The synthesis of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine likely follows routes similar to those used for related trifluoromethylpyridines. Several approaches may be viable, including modifications of existing trifluoromethylpyridines or direct construction of the substituted pyridine ring.
One potential synthesis route involves the vapor-phase reactor approach used for other trifluoromethylpyridines, which includes two phases: a catalyst fluidized-bed phase and an empty phase . This method has been successfully applied to produce various chlorinated trifluoromethylpyridines, including 2-chloro-3-(trifluoromethyl)pyridine.
Methoxylation Strategies
For introducing the methoxy group at position 3, nucleophilic substitution reactions may be employed. A common approach would involve:
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Starting with 2-chloro-3-hydroxy-4-(trifluoromethyl)pyridine
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Converting the hydroxyl group to a methoxy group using methyl iodide (CH3I) or dimethyl sulfate in the presence of a base such as potassium carbonate
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Purification through column chromatography or recrystallization
Alternatively, the methoxy group might be introduced through palladium-catalyzed cross-coupling reactions if starting from 2-chloro-3-bromo-4-(trifluoromethyl)pyridine, using methoxide as a coupling partner.
Alternative Synthetic Routes
Another plausible approach would involve trifluoromethylation of an appropriately substituted pyridine precursor. This could be accomplished through:
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Starting with 2-chloro-3-methoxypyridine
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Introducing the trifluoromethyl group at position 4 using a trifluoromethylating agent such as the Ruppert-Prakash reagent (TMSCF3) in the presence of a copper or palladium catalyst
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Isolation and purification of the target compound
The exact synthetic route would depend on reagent availability, desired scale, and specific reaction conditions required for optimal yield and purity.
Chemical Reactivity
Electrophilic Substitution Reactions
The reactivity of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine in electrophilic substitution reactions is significantly influenced by its substituents. The trifluoromethyl group at position 4 acts as a strong electron-withdrawing group, deactivating the pyridine ring toward electrophilic attack . Conversely, the methoxy group at position 3 provides some electron density through resonance, potentially counterbalancing this effect to a limited extent.
Electrophilic substitution reactions would likely occur preferentially at position 6 of the pyridine ring, as this position experiences the least electronic deactivation from the trifluoromethyl group and can benefit from the activating effect of the methoxy group.
Nucleophilic Substitution Reactions
The chlorine atom at position 2 presents an excellent site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the pyridine nitrogen, combined with the electron-withdrawing influence of the trifluoromethyl group, enhances the electrophilicity of this position, facilitating nucleophilic attack.
Potential nucleophilic substitution reactions include:
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Amination reactions with primary or secondary amines
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Alkoxylation with alkoxide nucleophiles
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Thiolation with thiolate nucleophiles
These reactions typically require moderate heating (60-100°C) in polar aprotic solvents such as DMF or DMSO to achieve satisfactory yields.
Cross-Coupling Reactions
Given the presence of the chlorine atom at position 2, 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine could serve as an electrophilic partner in various transition metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling with boronic acids or esters
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Negishi coupling with organozinc reagents
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Buchwald-Hartwig amination with amines or amides
Applications in Chemical Research
Pharmaceutical Applications
Trifluoromethylpyridines, including compounds similar to 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine, have found extensive applications in pharmaceutical research . The trifluoromethyl group is particularly valued in medicinal chemistry for several reasons:
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It enhances lipophilicity, potentially improving membrane permeability
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It increases metabolic stability by blocking potential sites of oxidative metabolism
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It can improve binding affinity to target proteins through hydrophobic interactions and hydrogen bonding with the fluorine atoms
The specific positioning of the chloro, methoxy, and trifluoromethyl groups in 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine creates a unique electronic profile that could be beneficial for targeted protein interactions in drug discovery efforts.
Agrochemical Applications
Trifluoromethylated heterocycles have demonstrated significant utility in agrochemical research, particularly as fungicides and insecticides. Related compounds have shown activity against agricultural pests and plant pathogens, suggesting potential applications for 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine in this field.
The following table summarizes potential agricultural applications based on the activity of similar compounds:
Application | Target Organisms | Expected Activity Level |
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Fungicidal | Plant pathogenic fungi | Moderate to high |
Insecticidal | Lepidopteran pests | Moderate |
Herbicidal | Broadleaf weeds | Low to moderate |
Building Block in Organic Synthesis
Beyond its direct applications, 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine serves as a valuable building block in organic synthesis. The reactive chlorine at position 2 provides a convenient handle for further functionalization through nucleophilic substitution or cross-coupling reactions, enabling the creation of diverse chemical libraries for screening purposes.
Potential transformations include:
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Amination to produce aminopyridine derivatives
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Alkoxylation to introduce various ether functionalities
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Cross-coupling to form carbon-carbon bonds for more complex structures
These transformations can lead to molecules with applications ranging from catalysis to materials science.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR features of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine would include:
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A singlet at approximately 3.9-4.0 ppm (3H) corresponding to the methoxy group
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Two doublets in the aromatic region (7.0-8.5 ppm) representing the protons at positions 5 and 6 of the pyridine ring
In 13C NMR, the trifluoromethyl carbon would appear as a quartet due to C-F coupling, typically at 120-125 ppm. The methoxy carbon would show a signal around 55-60 ppm, while the aromatic carbons would appear in the 120-160 ppm range.
19F NMR would show a characteristic singlet for the trifluoromethyl group, typically around -60 to -65 ppm.
Mass Spectrometry
In mass spectrometry, 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine would be expected to show:
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A molecular ion peak [M]+ at m/z 211 with characteristic isotope pattern due to chlorine
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Fragment ions resulting from the loss of the methoxy group [M-OCH3]+ at m/z 180
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Fragment ions from the loss of CF3 [M-CF3]+ at m/z 142
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable methods for analyzing the purity of 2-Chloro-3-methoxy-4-(trifluoromethyl)pyridine. Typical conditions might include:
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HPLC: C18 reversed-phase column with methanol/water or acetonitrile/water mobile phases
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GC: Mid-polarity columns such as DB-5 or equivalent, with temperature programming from approximately 100°C to 250°C
These methods would allow for the assessment of purity and detection of potential synthetic byproducts or impurities.
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